molecular formula C18H13F2N3O3 B2439585 1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-32-0

1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

Cat. No.: B2439585
CAS No.: 478063-32-0
M. Wt: 357.317
InChI Key: DILJQNJZIUFMNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids, such as 3,4-Difluorophenylboronic acid . These can be used as reactants to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(3,4-Difluorophenyl)-N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide, has been reported . It has a molecular formula of C21H18F2N2O4S, an average mass of 432.440 Da, and a monoisotopic mass of 432.095520 Da .


Chemical Reactions Analysis

The 3,4-Difluorophenylboronic acid, a related compound, can participate in various reactions. For instance, it can undergo Suzuki cross-coupling reactions with aryl and heteroaryl halides, and substitution reactions with enyne acetates and carbonates .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, (3,4-difluorophenyl)(2-methoxyphenyl)methanamine, have been reported . It has a molecular formula of C14H13F2NO, a molecular weight of 249.2559264, and is used for R&D purposes .

Scientific Research Applications

Synthesis and Characterization Compounds similar to "1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide" are often synthesized and characterized for their unique structural and chemical properties. For example, the synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives demonstrate the importance of structural analysis in developing compounds with potential applications in various fields, including materials science and chemical synthesis (Hassan et al., 2014). Similarly, the versatile synthesis of fluorinated heterocyclic compounds highlights the role of fluorine atoms in modifying the chemical behavior of molecules for diverse applications (Shi et al., 1996).

Herbicidal and Antimicrobial Activities Research into the herbicidal activities of pyridazine derivatives shows the potential agricultural applications of these compounds. Some derivatives exhibit significant herbicidal activities, indicating their usefulness in developing new agrochemicals (Xu et al., 2008). Additionally, the antimicrobial activity of semicarbazone derivatives underscores the potential for these compounds in fighting bacterial and fungal infections, suggesting their relevance in medical research and the development of new antimicrobial agents (Ahsan et al., 2016).

Electrochemical and Electrochromic Properties The synthesis and study of aromatic poly(amines-amides) with anodically stable electrochromic behaviors reveal the application of these compounds in developing new materials for electronic and optical devices. These materials exhibit promising electrochromic properties, which could be leveraged in smart windows, displays, and other technologies requiring color-changing materials (Liou et al., 2009).

Safety and Hazards

The safety and hazards of a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, have been reported . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3/c1-26-16-5-3-2-4-14(16)21-18(25)17-15(24)8-9-23(22-17)11-6-7-12(19)13(20)10-11/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILJQNJZIUFMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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